molecular formula C19H23FN6 B5059040 ({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine

({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine

Cat. No. B5059040
M. Wt: 354.4 g/mol
InChI Key: GBSVVAMNLVZTRU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a quinoline, a piperidine, and a triazole . The quinoline group is a well-known nitrogenous tertiary base and is a key component in many biologically active compounds .


Synthesis Analysis

The synthesis of similar quinoline compounds often involves multi-step procedures . For instance, a novel candidate of pyrazole-bearing quinoline was synthesized through the Suzuki coupling reaction followed by deprotection . The quinoline affixed pyrazole analogue was obtained by treating a bromo-triazolo-pyrazine compound with pyrazole boronic ester followed by deprotection .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The quinoline group is a heterocyclic compound containing a benzene ring fused to a pyridine ring . The piperidine group is a six-membered ring with one nitrogen atom, and the triazole group is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For instance, the quinoline group could potentially undergo electrophilic aromatic substitution reactions . Additionally, the piperidine and triazole groups could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the quinoline group could potentially make the compound aromatic and planar . The presence of the piperidine and triazole groups could influence the compound’s solubility and reactivity .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the known pharmacological properties of quinoline derivatives , this compound could potentially be investigated for its efficacy against various health threats.

properties

IUPAC Name

1-[1-[1-(7-fluoro-4-methylquinolin-2-yl)piperidin-4-yl]triazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6/c1-13-9-19(22-18-10-14(20)3-4-17(13)18)25-7-5-16(6-8-25)26-12-15(11-21-2)23-24-26/h3-4,9-10,12,16,21H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSVVAMNLVZTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)N3CCC(CC3)N4C=C(N=N4)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine

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